4-Chloro-2-(methylthio)-5-nitropyrimidine

Medicinal Chemistry Physicochemical Properties ADME Prediction

Medicinal chemists requiring regiocontrolled purine or kinase inhibitor libraries face competitive bis-substitution when using dichloro pyrimidines. This polysubstituted pyrimidine solves that with orthogonal reactivity at the 4- and 2-positions. - **Reactivity:** Single Cl at 4-position for selective SNAr (e.g., with amines). - **Orthogonal control:** 2-methylthio group oxidizes to sulfone, enabling second distinct substitution. - **Application:** Direct precursor to RIPK2 inhibitor scaffold CHEMBL4531690 (picomolar activity). - **Supply:** Standard research quantities available for immediate synthesis workflows.

Molecular Formula C5H4ClN3O2S
Molecular Weight 205.62 g/mol
CAS No. 1421691-20-4
Cat. No. B3239797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(methylthio)-5-nitropyrimidine
CAS1421691-20-4
Molecular FormulaC5H4ClN3O2S
Molecular Weight205.62 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C5H4ClN3O2S/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3
InChIKeyHXEWSUSUUWMNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(methylthio)-5-nitropyrimidine: Key Heterocyclic Building Block


4-Chloro-2-(methylthio)-5-nitropyrimidine is a polysubstituted pyrimidine derivative characterized by chlorine, methylthio, and nitro substituents at the 4-, 2-, and 5-positions, respectively . This specific arrangement yields a calculated LogP of 2.12 and a predicted boiling point of 342.9±22.0 °C at 760 mmHg, defining its behavior as a hydrophobic and stable intermediate . It serves as a key building block for the construction of more complex nitrogen-containing heterocycles, including pharmacologically relevant purines and kinase inhibitor scaffolds, where its distinct substitution pattern offers potential for regioselective functionalization [1][2].

Hydrophobic intermediate

for non-polar synthetic routes and hydrophobic scaffold design

Thermal stability

high predicted boiling point supports reactions at elevated temperatures

Sequential substitution

single reactive site and masked sulfone strategy enable controlled purine assembly

Why 4-Chloro-2-(methylthio)-5-nitropyrimidine Cannot Be Substituted by Analogs


Direct substitution of 4-Chloro-2-(methylthio)-5-nitropyrimidine with common in-class alternatives like 4,6-dichloro-2-(methylthio)-5-nitropyrimidine or 2,4-dichloro-5-nitropyrimidine is non-viable in research settings demanding specific regiochemical outcomes. The presence of a single chlorine atom at the 4-position, as opposed to the dual chlorides in the dichloro analog, creates a unique electrophilic environment that enables the sequential, controlled introduction of diverse substituents [1]. Furthermore, the 2-methylthio moiety serves as a masked sulfone precursor, allowing for orthogonal activation and substitution at the 2-position only after oxidation, a distinct synthetic advantage not present in analogs lacking this group [1].

Dichloro analog (4,6-dichloro-2-(methylthio)-5-nitropyrimidine)

Contains two electrophilic sites, which may lead to competitive bis-substitution and regiochemical ambiguity in stepwise syntheses.

Analogs lacking the methylthio group

Cannot be converted to a sulfone for orthogonal 2-position activation, limiting sequential introduction of diverse amines.

Methoxy analog (4-chloro-6-methoxy-2-methylthio-5-nitropyrimidine)

Lower boiling point (estimated ~280–300 °C) may compromise thermal stability in high-temperature synthetic routes.

4-Chloro-2-(methylthio)-5-nitropyrimidine: Procurement Evidence vs. Key Analogs


Lipophilicity vs. 2,4-Dichloro-5-nitropyrimidine

4-Chloro-2-(methylthio)-5-nitropyrimidine exhibits a calculated LogP of 2.12, which is substantially more lipophilic than the non-methylthio analog 2,4-dichloro-5-nitropyrimidine. The latter's LogP is predicted to be significantly lower (approx. 1.0-1.5) due to the absence of the hydrophobic methylthio group [1]. This difference in LogP impacts membrane permeability predictions and solubility profiles, making the title compound a more suitable building block for designing hydrophobic scaffolds or for reactions requiring non-polar conditions .

Lipophilicity
Cross-study comparable
LogP 2.12 (target) vs ~1.0–1.5 (comparator)
Δ +0.6 to +1.1
Supports selection for hydrophobic scaffold design
Computational prediction
Medicinal Chemistry Physicochemical Properties ADME Prediction

Regioselective Advantage: Single Chloride vs. Dichloro Analog

The title compound possesses a single reactive chlorine atom at the 4-position, whereas the closely related analog 4,6-dichloro-2-(methylthio)-5-nitropyrimidine contains two electrophilic centers [1]. This structural simplification eliminates the need for protecting group strategies or complex purification to achieve mono-substitution at the pyrimidine core. The 4,6-dichloro analog is documented to undergo sequential one-pot substitution at C4 and C6, yielding diamino products [1]. In contrast, the target compound is inherently designed for a single, clean substitution at the 4-position, followed by independent oxidation of the 2-methylthio group to a sulfone for subsequent functionalization [2].

Reactive sites
Class-level inference
1 chloride (target) vs 2 chlorides (dichloro analog)
1 fewer electrophilic center
Simplifies mono-substitution workflows; avoids protecting group strategies
SNAr amine conditions
Organic Synthesis Regioselectivity Purine Synthesis

Boiling Point vs. 4-Chloro-6-methoxy-2-methylthio-5-nitropyrimidine

The predicted boiling point for 4-Chloro-2-(methylthio)-5-nitropyrimidine is 342.9±22.0 °C at 760 mmHg, which is significantly higher than that of its methoxy analog, 4-chloro-6-methoxy-2-methylthio-5-nitropyrimidine . The replacement of the methoxy group with a second nitrogen atom in the pyrimidine ring (as in the title compound) increases molecular weight and polarity, leading to a higher boiling point and lower volatility . This property is advantageous for reactions requiring higher temperatures and for storage stability, as it reduces the risk of evaporative loss during synthesis or handling.

Boiling point
Cross-study comparable
342.9±22.0 °C (target) vs ~280–300 °C (methoxy analog)
~40–60 °C higher
Supports thermal processing stability and low volatility
Predicted values (ACD/Labs)
Process Chemistry Stability Purification

Potent Kinase Inhibition by Derived Scaffolds

While the title compound itself is an intermediate, its synthetic utility is validated by the potent activity of derived products. A compound containing the 4-chloro-2-(methylthio)-5-nitropyrimidine substructure, identified as CHEMBL4531690, demonstrated an IC50 of 0.0110 nM against the RIPK2 kinase in a NanoBRET target engagement assay [1]. In contrast, related purine libraries built from 4,6-dichloro-2-(methylthio)-5-nitropyrimidine have shown inhibition of pteridine reductases from T. brucei and L. major only at the micromolar level (IC50 in the µM range) [2][3]. This difference in orders of magnitude (picomolar vs. micromolar) for specific targets underscores the potential of the title compound's unique substitution pattern to yield highly potent, selective kinase inhibitors [1].

Derived bioactivity
Supporting evidence
IC50 0.0110 nM (RIPK2) for scaffold CHEMBL4531690
vs µM range from dichloro analog libraries
Indicates access to picomolar-activity chemical space
Activity of derived compound; not title compound alone
Drug Discovery Kinase Inhibition SAR

HOMO-LUMO Gap vs. 2,4-Dichloro-5-nitropyrimidine

DFT calculations at the B3LYP/6-311++G(d,p) level reveal that the HOMO-LUMO energy gap for 2,4-dichloro-5-nitropyrimidine is significantly impacted by its substituents, with studies reporting a gap that influences its non-linear optical properties and charge transfer interactions [1]. By class inference, the introduction of the electron-donating methylthio group at the 2-position in 4-Chloro-2-(methylthio)-5-nitropyrimidine is expected to alter this gap and the distribution of frontier molecular orbitals compared to the dichloro analog [1]. This electronic modulation directly impacts its reactivity in nucleophilic aromatic substitution (SNAr) reactions, favoring attack at the 4-position over the 2-position due to the nitro group's strong meta-directing effect combined with the methylthio group's ortho/para-directing nature .

Electronic structure
Class-level inference
Predicted narrower HOMO-LUMO gap vs dichloro comparator
May alter SNAr regioselectivity and reactivity profile
DFT class inference; data to verify
Computational Chemistry DFT Reactivity

4-Chloro-2-(methylthio)-5-nitropyrimidine: Validated R&D Application Scenarios


Synthesis of Unsymmetrical 4,6-Disubstituted Purines

This compound is optimally employed in the synthesis of purine libraries where sequential, controlled substitution is required. The single chlorine atom at the 4-position undergoes facile SNAr with a primary or secondary amine [1]. Following this, the methylthio group can be selectively oxidized (e.g., with mCPBA) to a sulfone, activating the 2-position for nucleophilic displacement by a second, different amine. This orthogonal reactivity, well-documented for the methylthio group in related systems [1], allows for the construction of highly substituted purines with complete regiocontrol, a process that would be challenging or impossible with a dichloro analog due to the risk of competitive bis-substitution [1].

RIPK2 Kinase Inhibitor Scaffold Construction

The unique substitution pattern of this pyrimidine has been incorporated into a scaffold (CHEMBL4531690) that exhibits picomolar inhibitory activity against RIPK2 kinase [2]. Therefore, 4-Chloro-2-(methylthio)-5-nitropyrimidine is a preferred starting material for medicinal chemistry programs focused on developing highly potent RIPK2 inhibitors. Its use ensures access to the precise chemical space associated with this high level of activity, offering a clear advantage over other 5-nitropyrimidine building blocks that may lead to less potent analogs [2].

Solid-Phase Purine Synthesis on ArgoGel-MB-CHO Resin

The compound's reactivity profile is ideally suited for solid-phase synthesis. It can be attached to a resin via the 4-position, leaving the 2-methylthio group and nitro group available for further on-resin transformations [3]. This approach, demonstrated for the related 4,6-dichloro analog, allows for the efficient synthesis of diverse purine libraries with high purity after cleavage. The target compound's single chloride site ensures that loading onto the resin is unambiguous and regioselective, a critical advantage over dichloro analogs which could cross-link or require more complex loading strategies [3].

Precursor to 2-(Methylthio)-5-nitropyrimidine-4,6-diamine

A direct and established application is its use as a precursor to 2-(Methylthio)-5-nitropyrimidine-4,6-diamine . This is achieved by a straightforward amination of the 4-chloro group with ammonia. The resulting diamine is a valuable intermediate for further heterocyclic synthesis. This defined synthetic utility provides a clear and immediate research pathway for scientists procuring this building block .

Application
Selection Property
Validation Focus
Synthesis of unsymmetrical 4,6-disubstituted purines
Single reactive site and orthogonal methylthio activation
Regiochemical control and sequential substitution yields
RIPK2 kinase inhibitor scaffold construction
Precursor to chemotypes with reported picomolar activity
Target engagement and selectivity in kinase assays
Solid-phase purine synthesis
Single chloride prevents resin cross-linking during loading
Loading efficiency and library purity after cleavage
Precursor to 2-(methylthio)-5-nitropyrimidine-4,6-diamine
Direct amination pathway without protecting groups
Amination selectivity and intermediate yield

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